Dubinidine

概要

説明

Dubinidine is a quinoline alkaloid with the chemical formula C₁₅H₁₇NO₄. It is primarily found in plants such as Dictamnus angustifolius, Haplophyllum dubium, Haplophyllum foliosum, and Haplophyllum perforatum . This compound has been studied for its various physicochemical and pharmacological properties, including its sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions .

科学的研究の応用

Dubinidine has been studied for its various pharmacological properties. It exhibits sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions . These properties make it a compound of interest in the fields of chemistry, biology, medicine, and industry. For example, quinoline derivatives, including this compound, are used as spasmolytics, local anesthetics, analgesics, sedatives, antioxidants, antiarrhythmics, and antimalarial drugs .

準備方法

Synthetic Routes and Reaction Conditions

Dubinidine can be synthesized through the oxidation of quinoline alkaloids using periodic acid. The reaction conditions involve the use of dilute aqueous solutions of periodic acid to form stable gem-diols. When a large excess of periodic acid is used, gem-diols and aldehydes are formed . Additionally, O-methyl derivatives can be obtained in aqueous methanol solutions .

Industrial Production Methods

化学反応の分析

Types of Reactions

Dubinidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of this compound by periodic acid results in the formation of gem-diols and aldehydes .

Common Reagents and Conditions

Oxidation: Periodic acid in dilute aqueous solutions.

Reduction: Not specifically documented for this compound.

Major Products Formed

Oxidation: Gem-diols and aldehydes.

Substitution: Products resulting from the opening of the dihydrofuran ring and dequaternization.

作用機序

The mechanism of action of dubinidine involves its interaction with various molecular targets and pathways.

類似化合物との比較

Dubinidine is structurally similar to other quinoline alkaloids such as bucharaine, foliosidine, and evoxine . These compounds share similar pharmacological properties but differ in their specific chemical structures and biological sources. For example, bucharaine and foliosidine are also quinoline derivatives with spasmolytic and analgesic properties . this compound’s unique combination of sedative, hypnotic, and estrogenic actions distinguishes it from these related compounds .

List of Similar Compounds

- Bucharaine

- Foliosidine

- Evoxine

生物活性

Dubinidine is a pyridine alkaloid derived from plants within the Rutaceae family. It is primarily recognized for its anticonvulsant properties , which have been observed in various preclinical studies. The compound has garnered interest due to its neuropharmacological effects, including the modulation of motor activity and interaction with central nervous system (CNS) neurotransmitter systems.

- Molecular Formula : C₁₅H₁₇NO

- Molecular Weight : 275.3 g/mol

- CAS Number : 22964-77-8

- Melting Point : 127-128 °C

- Solubility : Soluble in mineral acids and alcohol

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of CNS effects. It has been shown to:

- Depress motor activity : At doses ranging from 150 to 200 mg/kg, this compound significantly reduces the orientation response in mice, indicating its potential as a CNS depressant .

- Enhance effects of sedatives : The compound enhances the effects of alcohol, ether, and barbiturates, suggesting a synergistic interaction with other CNS depressants .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various neurotransmitter systems, potentially influencing:

- Acetylcholine receptors : Similar to other pyridine alkaloids, this compound may modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and cognitive functions.

- Dopaminergic pathways : By affecting dopamine release in the brain, this compound may influence mood and behavior.

Research Findings

Recent studies have explored the pharmacological profile of this compound and its potential therapeutic applications. Key findings include:

- Anticonvulsant Effects : In animal models, this compound has demonstrated significant anticonvulsant activity, making it a candidate for further exploration in epilepsy treatment.

- CNS Depression : The compound's ability to depress motor activity suggests potential risks when used alongside other CNS depressants, necessitating careful dosage considerations .

Comparative Biological Activity Table

| Compound | Activity Type | Effective Dose (mg/kg) | Mechanism |

|---|---|---|---|

| This compound | Anticonvulsant | 150-200 | nAChR modulation |

| Anatabine | Cognitive enhancement | 0.74 | α7-nAChR agonist |

| Sanguinarine | Antibacterial | Varies | Inhibits glucose transport |

| Eudesmin | Germicidal | >50 | Cytotoxic against fungi |

特性

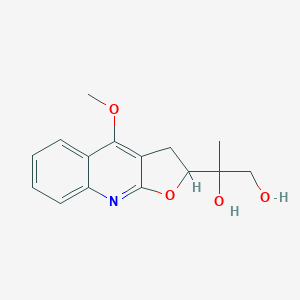

IUPAC Name |

2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETGEQWGGLFVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331995 | |

| Record name | Dubinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22964-77-8 | |

| Record name | 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22964-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dubinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dubinidine and where is it found?

A1: this compound is a quinoline alkaloid primarily isolated from plants within the genus Haplophyllum, specifically species like Haplophyllum griffithianum [, , ].

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts lack specific spectroscopic data, they mention key structural features. This compound is a furoquinoline alkaloid, meaning it possesses a furan ring fused to a quinoline core. The synthesis of (±)-dubinidine has been achieved [, , ], and studies have explored the structure of this compound and its relationship to other alkaloids like dubinine []. Further structural insights might be gleaned from investigations into folisine, another alkaloid found within the same plant species [].

Q3: Has the fragmentation pattern of this compound been studied?

A4: Yes, the mass spectrometry of this compound has been investigated, providing insights into its fragmentation pattern [].

Q4: Have any studies examined the potential for this compound to undergo chemical transformations?

A5: Yes, researchers have explored the transformations of this compound methiodide and related compounds under alkaline conditions and pyrolysis [].

Q5: Beyond its presence in Haplophyllum griffithianum, has this compound been found in other Haplophyllum species?

A7: Yes, this compound has also been identified in Haplophyllum foliosum [] and Haplophyllum perforatum [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。